1-(Tert-butyldimethylsilyl)-7-chloro-1h-indol-3-ylboronic acid 1-(Tert-butyldimethylsilyl)-7-chloro-1h-indol-3-ylboronic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18740225
InChI: InChI=1S/C14H21BClNO2Si/c1-14(2,3)20(4,5)17-9-11(15(18)19)10-7-6-8-12(16)13(10)17/h6-9,18-19H,1-5H3
SMILES:
Molecular Formula: C14H21BClNO2Si
Molecular Weight: 309.67 g/mol

1-(Tert-butyldimethylsilyl)-7-chloro-1h-indol-3-ylboronic acid

CAS No.:

Cat. No.: VC18740225

Molecular Formula: C14H21BClNO2Si

Molecular Weight: 309.67 g/mol

* For research use only. Not for human or veterinary use.

1-(Tert-butyldimethylsilyl)-7-chloro-1h-indol-3-ylboronic acid -

Specification

Molecular Formula C14H21BClNO2Si
Molecular Weight 309.67 g/mol
IUPAC Name [1-[tert-butyl(dimethyl)silyl]-7-chloroindol-3-yl]boronic acid
Standard InChI InChI=1S/C14H21BClNO2Si/c1-14(2,3)20(4,5)17-9-11(15(18)19)10-7-6-8-12(16)13(10)17/h6-9,18-19H,1-5H3
Standard InChI Key UXXBYEMVLHIBCI-UHFFFAOYSA-N
Canonical SMILES B(C1=CN(C2=C1C=CC=C2Cl)[Si](C)(C)C(C)(C)C)(O)O

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three key functional elements:

  • A chlorine substituent at the 7-position of the indole ring, influencing electronic distribution and reactivity.

  • A tert-butyldimethylsilyl (TBS) group at the indole nitrogen, providing steric protection and enhancing solubility in nonpolar solvents.

  • A boronic acid moiety at the 3-position, enabling participation in Suzuki-Miyaura cross-coupling reactions.

The molecular formula is C14H21BClNO2Si\text{C}_{14}\text{H}_{21}\text{BClNO}_2\text{Si}, with a molecular weight of 309.67 g/mol .

Table 1: Key Physicochemical Parameters

PropertyValueSource
Molecular Weight309.67 g/mol
Purity≥98%
Boiling PointNot reported
DensityNot reported

Synthetic Considerations

Protection-Directed Synthesis

While detailed synthetic protocols from primary literature are absent in accessible sources, general strategies for analogous silyl-protected boronic acids involve:

  • Indole Functionalization: Chlorination at the 7-position using electrophilic agents (e.g., NCS\text{NCS}).

  • Silyl Protection: Introduction of the TBS group via reaction with TBSCl\text{TBSCl} in the presence of a base (e.g., imidazole).

  • Boronic Acid Installation: Miyaura borylation using palladium catalysts and bis(pinacolato)diboron.

Industrial-scale production likely employs continuous flow reactors to optimize yield and minimize side reactions, though specific data remain proprietary .

Reactivity and Functional Utility

Cross-Coupling Applications

The boronic acid group facilitates Suzuki-Miyaura couplings, enabling the synthesis of biaryl structures central to pharmaceuticals and materials. For example, coupling with aryl halides under palladium catalysis (e.g., Pd(PPh3)4\text{Pd(PPh}_3)_4) yields complex heterocycles .

ParameterDetailSource
Signal WordNot classified
Precautionary StatementsNone specified
First Aid MeasuresRinse with water if exposed

Comparative Analysis with Analogues

Steric and Electronic Effects

The TBS group confers greater steric bulk than smaller silyl protectors (e.g., trimethylsilyl), reducing undesired side reactions during coupling. Chlorine’s electron-withdrawing effect further directs electrophilic substitution to the 4- and 6-positions of the indole ring .

Boronic Acid vs. Alternative Functional Groups

Unlike carbamate-protected indoles, this compound’s boronic acid group enables direct participation in cross-couplings without requiring deprotection steps, streamlining synthetic workflows .

Prospective Applications

Pharmaceutical Intermediates

The compound’s structure aligns with scaffolds used in kinase inhibitor development. For instance, boronic acids are pivotal in protease inhibitor design, suggesting potential antiviral or anticancer applications .

Materials Science

Conjugation with aromatic systems via Suzuki coupling could yield organic semiconductors or luminescent materials, though empirical studies are needed to validate these hypotheses.

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